molecular formula C17H14IN3O2 B3729182 (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3729182
M. Wt: 419.22 g/mol
InChI Key: RDHUZFYNWVSFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an iodophenyl group, and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyaniline with 4-iodobenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while nucleophilic substitution of the iodophenyl group can introduce various functional groups.

Scientific Research Applications

(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of signal transduction, disruption of metabolic processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodophenyl group, in particular, can enhance its reactivity and potential as a pharmacophore.

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2/c1-11-14(10-19-15-4-2-3-5-16(15)22)17(23)21(20-11)13-8-6-12(18)7-9-13/h2-10,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHUZFYNWVSFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.